molecular formula C25H31N3O6 B2615186 Fmoc-L-Dap(2-Boc-aminoethyl)-OH CAS No. 2250436-46-3

Fmoc-L-Dap(2-Boc-aminoethyl)-OH

Cat. No. B2615186
CAS RN: 2250436-46-3
M. Wt: 469.538
InChI Key: GHJAPHFLQZYCNI-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “Fmoc-L-Dap(2-Boc-aminoethyl)-OH” is represented by the molecular formula C25H31N3O6. The compound has a molecular weight of 469.54 .


Chemical Reactions Analysis

Specific chemical reactions involving “Fmoc-L-Dap(2-Boc-aminoethyl)-OH” are not detailed in the available resources .


Physical And Chemical Properties Analysis

“Fmoc-L-Dap(2-Boc-aminoethyl)-OH” appears as a white crystalline powder . It has a melting point of 152 - 154 °C (dec.) . The compound’s solubility, boiling point, and density are not specified .

Scientific Research Applications

Synthesis of Protected Amino Acids

The development of synthetic strategies for orthogonally protected amino acids using Fmoc-L-Dap(2-Boc-aminoethyl)-OH is crucial for the preparation of complex molecules. Temperini et al. (2020) describe a method for preparing protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap) by pairing the Fmoc group with other protecting groups like p-toluensulfonyl and tert-butyloxycarbonyl. This method relies on reductive amination and selective oxidation, preserving the chirality of the starting material, which is vital for synthesizing biologically active compounds Temperini et al., 2020.

Peptide Nucleic Acid (PNA) Oligomerization

St Amant and Hudson (2012) have developed a Boc-protecting group strategy for Fmoc-based PNA oligomerization, demonstrating the interchangeability of Fmoc/Boc-protected PNA monomers with standard ones. This approach enabled the selective binding of the DAP monomer to complementary DNA strands, showcasing the potential of Fmoc-L-Dap(2-Boc-aminoethyl)-OH in enhancing the specificity and efficiency of nucleic acid hybridization processes St Amant & Hudson, 2012.

Supramolecular Chemistry

Gour et al. (2021) explored the self-assembly properties of Fmoc-protected amino acids, including Fmoc-L-Dap(2-Boc-aminoethyl)-OH. Their work illustrates how these compounds can form intricate nanostructures under various conditions, highlighting their potential in creating novel materials for biomedical and material science applications Gour et al., 2021.

Solid Phase Peptide Synthesis (SPPS)

Fields and Noble (2009) discuss the advancements in Fmoc solid phase peptide synthesis (SPPS), underscoring the role of Fmoc-protected amino acids in synthesizing biologically active peptides and proteins. This synthesis method, enhanced by various solid supports and side chain protecting groups, demonstrates the importance of Fmoc-L-Dap(2-Boc-aminoethyl)-OH in facilitating the production of complex peptide-based therapeutics Fields & Noble, 2009.

Mechanism of Action

The mechanism of action of “Fmoc-L-Dap(2-Boc-aminoethyl)-OH” is not specified in the available resources .

Safety and Hazards

Safety data for “Fmoc-L-Dap(2-Boc-aminoethyl)-OH” is currently unavailable online .

Future Directions

The future directions of “Fmoc-L-Dap(2-Boc-aminoethyl)-OH” are not specified in the available resources .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O6/c1-25(2,3)34-23(31)27-13-12-26-14-21(22(29)30)28-24(32)33-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,26H,12-15H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJAPHFLQZYCNI-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCNC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Dap(2-Boc-aminoethyl)-OH

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